molecular formula C14H15NO2S B177537 alpha-Toluenesulfono-p-toluidide CAS No. 5434-03-7

alpha-Toluenesulfono-p-toluidide

Cat. No.: B177537
CAS No.: 5434-03-7
M. Wt: 261.34 g/mol
InChI Key: YEIBHZWRMVSTRN-UHFFFAOYSA-N
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Description

Structurally, it consists of a toluenesulfonyl group (C₇H₇SO₂) linked to the amine group of p-toluidine (C₆H₄(CH₃)NH₂). While direct data on this specific compound are absent in the provided evidence, inferences can be drawn from structurally related compounds like p-toluenesulfonic acid, p-toluenesulfonyl chloride, and other sulfonamide derivatives .

Properties

CAS No.

5434-03-7

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-(4-methylphenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)15-18(16,17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

YEIBHZWRMVSTRN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2

Other CAS No.

5434-03-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Toluenesulfono-p-toluidide typically involves the reaction of benzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

alpha-Toluenesulfono-p-toluidide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives, depending on the substituent introduced.

Scientific Research Applications

alpha-Toluenesulfono-p-toluidide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Toluenesulfono-p-toluidide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of α-toluenesulfono-p-toluidide and related compounds, based on evidence and structural analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications Safety/Handling
α-Toluenesulfono-p-toluidide (hypothetical) C₁₄H₁₅NO₂S 261.35 Likely solid at RT; moderate solubility in DMSO or THF Potential intermediate in drug synthesis or agrochemicals Expected to require standard sulfonamide precautions (gloves, ventilation)
p-Toluenesulfonic acid monohydrate C₇H₁₀O₄S 190.22 Strong acid (pH <1 in solution); soluble in water (380 mg/mL in DMSO) Catalyst in esterification, alkylation, and polymerization Corrosive; wear chemical-resistant gloves and eye protection
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.64 Liquid at RT; reacts violently with water Tosylating agent for amines/alcohols in organic synthesis Moisture-sensitive; handle under inert atmosphere
p-Toluenesulfonamide C₇H₉NO₂S 171.22 Solid; low solubility in water, soluble in acetone Plasticizer, intermediate in dye/pharmaceutical synthesis May cause skin/eye irritation; use fume hood
Sodium p-toluenesulfinate hydrate C₇H₇NaO₂S·H₂O 178.18 White crystalline solid; soluble in water Reducing agent in radical reactions, sulfonation precursor Stable under dry conditions; avoid strong oxidizers

Reactivity and Functional Differences

  • Acidity: p-Toluenesulfonic acid (pKa ~ -2) is significantly more acidic than α-toluenesulfono-p-toluidide, which lacks a free sulfonic acid group .
  • Nucleophilicity: The sulfonamide group in α-toluenesulfono-p-toluidide is less reactive than the sulfonyl chloride group in p-toluenesulfonyl chloride, making the latter more suitable for electrophilic substitutions .
  • Stability : Sodium p-toluenesulfinate is hygroscopic but stable in dry environments, whereas p-toluenesulfonyl chloride degrades rapidly in moisture .

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